4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride
Overview
Description
4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a bromobenzenesulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride typically involves multiple steps. One common method starts with the bromination of benzenesulfonyl chloride to obtain 3-bromobenzenesulfonyl chloride. This intermediate is then reacted with piperidine under controlled conditions to form the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for more complex molecules.
Biological Studies: It can be used to study the effects of sulfonyl-containing compounds on biological systems.
Industrial Applications: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The bromine atom can also participate in halogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorobenzenesulfonylmethyl)-piperidine hydrochloride
- 4-(3-Fluorobenzenesulfonylmethyl)-piperidine hydrochloride
- 4-(3-Iodobenzenesulfonylmethyl)-piperidine hydrochloride
Uniqueness
4-(3-Bromobenzenesulfonylmethyl)-piperidine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific types of chemical reactions such as halogen bonding and nucleophilic substitution. This makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.
Properties
IUPAC Name |
4-[(3-bromophenyl)sulfonylmethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S.ClH/c13-11-2-1-3-12(8-11)17(15,16)9-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWBSMYAVWQUSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CS(=O)(=O)C2=CC(=CC=C2)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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